molecular formula C18H12O4 B14742592 3-Benzoyl-6-phenyl-pyran-2,4-dione CAS No. 602-98-2

3-Benzoyl-6-phenyl-pyran-2,4-dione

Cat. No.: B14742592
CAS No.: 602-98-2
M. Wt: 292.3 g/mol
InChI Key: PWKVTTYAAUTDHI-UHFFFAOYSA-N
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Description

3-Benzoyl-6-phenyl-pyran-2,4-dione is a high-purity chemical reagent based on a pyran-2,4-dione scaffold, recognized for its significant potential in pharmaceutical and bioinorganic chemistry research. This compound serves as a versatile precursor for synthesizing β-enaminones and various organic salts through reactions with primary and secondary amines . Its utility extends to acting as a key ligand for forming metal complexes with Cu(II), Co(II), Ni(II), and Zn(II), which have been characterized for their distinct geometric structures, making them valuable for catalytic and material science applications . Recent biochemical investigations highlight the core pyran-2,4-dione structure and its derivatives for their compelling biological activity. Studies show that these compounds exhibit potent antimicrobial properties, demonstrating greater activity against Staphylococcus aureus than standard antibiotics like streptomycin and neomycin, as well as significant antifungal activity against Candida albicans . Furthermore, closely related 3-hydroxypyrimidine-2,4-dione analogues, which share a similar structural motif, have been identified as dual inhibitors of HIV-1 reverse transcriptase and integrase, exhibiting antiviral efficacy in cell culture at nanomolar to low-micromolar concentrations . The mechanism of action for this class of compounds involves interaction with multiple biological targets; in the case of antimicrobial activity, it is linked to the specific molecular structure of the synthesized derivatives . For the antiviral analogues, the mechanism is proposed to involve hydrogen bonding within the NNRTI binding pocket of reverse transcriptase and chelation of Mg²⁺ ions in the integrase catalytic core . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

602-98-2

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

3-benzoyl-6-phenylpyran-2,4-dione

InChI

InChI=1S/C18H12O4/c19-14-11-15(12-7-3-1-4-8-12)22-18(21)16(14)17(20)13-9-5-2-6-10-13/h1-11,16H

InChI Key

PWKVTTYAAUTDHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(C(=O)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Benzoyl 6 Phenyl Pyran 2,4 Dione

Electrophilic and Nucleophilic Sites on the Pyran-2,4-dione Nucleus

The pyran-2,4-dione ring is an electron-deficient system, rendering several of its carbon atoms susceptible to nucleophilic attack. Conversely, the presence of acidic protons allows for the formation of nucleophilic anions.

Reactivity at C-2, C-3, C-4, C-5, and C-6 Positions

The reactivity of the various positions on the pyran-2,4-dione ring is as follows:

C-2 and C-4 Positions: These carbon atoms are part of carbonyl groups and are thus highly electrophilic. They are primary sites for attack by nucleophiles. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org

C-6 Position: This position is also electrophilic, susceptible to conjugate addition by nucleophiles due to the enone-like character of the pyran-2-one ring.

C-3 and C-5 Positions: The protons on these carbon atoms are acidic and can be removed by a base to form a delocalized enolate anion. This anion is a potent nucleophile and can react with various electrophiles.

The reactivity of these sites can be summarized in the following table:

PositionChemical CharacterCommon Reactions
C-2ElectrophilicNucleophilic acyl substitution
C-3Acidic (proton) / Nucleophilic (anion)Deprotonation followed by reaction with electrophiles
C-4ElectrophilicNucleophilic acyl substitution
C-5Acidic (proton) / Nucleophilic (anion)Deprotonation followed by reaction with electrophiles
C-6ElectrophilicConjugate addition

Ring-Opening and Rearrangement Pathways

The pyran-2,4-dione ring can undergo ring-opening reactions when treated with strong nucleophiles. For instance, reaction with hydroxide (B78521) ions can lead to the hydrolysis of the ester and ketone functionalities, resulting in the opening of the pyran ring to form a keto-acid derivative.

Furthermore, pyran-2-one derivatives can undergo rearrangement reactions. One such notable transformation is the Dimroth rearrangement, which typically involves the ring opening of a heterocycle by a nucleophile, followed by rotation and subsequent ring closure to form a new heterocyclic system. nih.gov While not specifically documented for 3-benzoyl-6-phenyl-pyran-2,4-dione, it is a plausible pathway in the presence of suitable nucleophiles like amines.

Derivatization via Nucleophilic Substitution Reactions

The electrophilic nature of the pyran-2,4-dione ring allows for its derivatization through reactions with various nucleophiles, leading to the formation of a diverse array of heterocyclic compounds.

Formation of Pyridin-2(1H)-one Analogues

The reaction of pyran-2-ones with ammonia (B1221849) or primary amines is a well-established method for the synthesis of pyridin-2(1H)-ones. derpharmachemica.com This transformation likely proceeds via a ring-opening-ring-closing mechanism, where the amine initially attacks one of the electrophilic carbonyl carbons (likely C-2 or C-6), leading to the opening of the pyran ring. Subsequent intramolecular condensation and dehydration result in the formation of the more stable six-membered pyridin-2(1H)-one ring.

A plausible reaction scheme for the formation of a pyridin-2(1H)-one analogue from this compound is depicted below:

Reaction Scheme: Synthesis of Pyridin-2(1H)-one Analogue

Generated code

(Note: The exact structure of the resulting pyridinone may vary depending on the reaction conditions and the nature of the amine.)

Generation of Pyran-4-yl Acetates

The 4-hydroxy group of 4-hydroxy-pyran-2-ones can be acetylated to form the corresponding pyran-4-yl acetates. This is typically achieved by reaction with acetic anhydride (B1165640), often in the presence of a catalyst. While specific literature for the acetylation of this compound is scarce, the general reactivity of 4-hydroxy-pyran-2-ones suggests that this transformation is feasible. The reaction likely proceeds through the nucleophilic attack of the 4-hydroxyl group on the carbonyl carbon of acetic anhydride.

Hydrazinolysis and Formation of Bis-Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds, including pyran-2,4-diones, with hydrazine (B178648) is a classical method for the synthesis of pyrazoles. semanticscholar.org In the case of this compound, the reaction with hydrazine hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. The reaction likely involves the initial attack of hydrazine at one of the carbonyl groups, followed by intramolecular condensation and dehydration.

Furthermore, under certain conditions, the reaction can proceed to form bis-pyrazole derivatives. nih.govunimas.myresearchgate.net This may occur if both the pyran-2,4-dione ring and the benzoyl group react with hydrazine. The formation of bis-pyrazoles is a testament to the multiple reactive sites within the starting molecule.

The following table summarizes the derivatization reactions:

ReactionReagentProduct Type
AminationAmmonia or Primary AminePyridin-2(1H)-one Analogue
AcetylationAcetic AnhydridePyran-4-yl Acetate (B1210297)
HydrazinolysisHydrazine HydratePyrazole or Bis-pyrazole Derivative

Michael Adduct Formation and Subsequent Transformations

The reactivity of the pyran-2,4-dione ring system allows for Michael additions, which serve as a key step in the synthesis of more complex molecules. For instance, the Knoevenagel condensation of barbituric acid and an aldehyde, followed by a Michael addition, is a known pathway to pyran-based structures. This reactivity is foundational for many of the subsequent transformations discussed.

Construction of Novel Heterocyclic Systems from Pyran-2,4-dione Scaffolds

The this compound moiety is a valuable starting material for the synthesis of various heterocyclic compounds. Its inherent reactivity allows for ring-opening and ring-transformation reactions to yield diverse molecular architectures.

The synthesis of pyrazole and isoxazole (B147169) derivatives from pyran-2,4-dione precursors often involves reaction with hydrazine derivatives or hydroxylamine (B1172632), respectively. For example, pyrazole-chalcones can be converted into 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones. mdpi.com These compounds are analogues of 3-hydroxyflavones and can undergo further functionalization. mdpi.com The general strategy involves the condensation of a 1,3-dicarbonyl compound (or a masked equivalent like the pyran-2,4-dione) with a hydrazine to form the pyrazole ring. Similarly, reaction with hydroxylamine hydrochloride can lead to the formation of isoxazole derivatives via a [3+2] heteroannulation reaction. researchgate.net

Detailed research has demonstrated the synthesis of various pyrazole derivatives, which are recognized for their wide range of biological activities. researchgate.net The synthesis can proceed through the formation of thioamide intermediates followed by condensation with hydrazine. nih.gov

Table 1: Synthesis of Pyrazole and Isoxazole Derivatives

Starting Material Reagent(s) Product Reference
Pyrazole-chalcones NaOH, EtOH 6-Aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones mdpi.com
3-(3-(4,5-dichloro-2-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one Hydroxylamine hydrochloride, Cupric acetate 3-(4,5-dichloro-2-fluorophenyl)-1-phenyl-4-(3-phenylisoxazol-5-yl)-1H-pyrazole researchgate.net

Pyran-2,4-diones serve as precursors for pyrimidine (B1678525) derivatives, which are crucial components of nucleic acids and possess significant therapeutic applications. bu.edu.eg The construction of the pyrimidine ring often involves the condensation of a 1,3-dicarbonyl-like fragment, which can be derived from the pyran-2,4-dione, with an amidine, urea, or guanidine. bu.edu.eg

A notable transformation involves the cyclization of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. mdpi.com This reaction proceeds through bromination followed by an intramolecular O-nucleophilic attack to form a spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivative with a yield of 80%. mdpi.com

Annulated pyrano[2,3-d]pyrimidine derivatives can be synthesized through one-pot, three-component condensation reactions of aromatic aldehydes, malononitrile (B47326), and barbituric acid. researchgate.netnih.gov

Table 2: Synthesis of Pyrimidine Derivatives

Starting Material Reagent(s) Product Yield Reference
5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione NBS, Sodium acetate 3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone 80% mdpi.com

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. arkat-usa.org This reaction typically involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. arkat-usa.orgresearchgate.net While the direct use of this compound in a Gewald reaction is not explicitly detailed in the provided context, the principles of the reaction can be applied to precursors derived from it. The pyran-2,4-dione can be considered a source of a 1,3-dicarbonyl moiety, which after appropriate functionalization could participate in a Gewald-type synthesis.

For the synthesis of 3-benzoyl-2-aminothiophenes, benzoylacetonitrile (B15868) is a common activated nitrile used in the Gewald reaction. nih.gov A modified Gewald reaction has been developed for the synthesis of 3-acetyl-2-aminothiophenes from cyanoacetone. nih.gov

The synthesis of pyrazolylpyranone derivatives highlights the utility of pyran-2,4-dione scaffolds in creating fused heterocyclic systems. A key synthetic route involves the Claisen-Schmidt condensation of 1-phenyl-1H-pyrazol-3-ol with substituted (hetero)aryl aldehydes to produce (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones. mdpi.com These intermediates then undergo cyclization to form 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones. mdpi.com These compounds are notable for exhibiting excited-state intramolecular proton transfer (ESIPT). mdpi.com

Further functionalization of these pyrazolylpyranone systems is possible. For example, methylation of the 5-hydroxy group can be achieved, and conversion of the hydroxyl to a triflate group allows for subsequent palladium-catalyzed coupling reactions to introduce various substituents at the 5-position. mdpi.com

Table 3: Synthesis of Pyrazolylpyranone Derivatives

Starting Material Reagent(s) Product Yield Reference
1-Phenyl-1H-pyrazol-3-ol, 4'-substituted (hetero)aryl aldehydes Ethanolic sodium hydroxide (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones 36-95% mdpi.com
(E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones - 6-(Hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones - mdpi.com

Metal Complexation Studies

While specific studies on the metal complexation of this compound were not found in the provided search results, the broader class of related heterocyclic compounds, such as pyrazole and triazole derivatives, are known to be versatile ligands in coordination chemistry. For example, 4-phenyl-1,2,3-triazoles have been used to synthesize cationic cyclometalated iridium(III) complexes. nih.gov The pyran-2,4-dione moiety itself, with its multiple oxygen atoms, has the potential to act as a chelating ligand for various metal ions. Further research in this area could explore the coordination chemistry of this compound and the properties of its metal complexes.

Synthesis and Characterization of Transition Metal Complexes with Pyranone Ligands

The compound this compound, which can exist in its tautomeric form 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one, serves as an effective bidentate ligand in coordination chemistry. Its ability to form stable complexes with various transition metals has been a subject of scientific investigation. The coordination typically occurs through the oxygen atoms of the deprotonated hydroxyl group and the adjacent carbonyl group, forming a stable chelate ring.

The synthesis of these metal complexes generally involves the reaction of the pyranone ligand with a corresponding transition metal salt, such as acetates or chlorides, in a suitable solvent. researchgate.netnih.gov A common procedure includes refluxing a stoichiometric mixture of the ligand and the metal salt for several hours to ensure the completion of the reaction. researchgate.netsaudijournals.com The resulting solid metal complex can then be isolated from the reaction mixture by filtration, followed by washing and drying. nih.gov

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and geometry. Elemental analysis is used to determine the empirical formula, while conductivity measurements can indicate their electrolytic nature. researchgate.net

Research findings indicate that 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one forms complexes with various first-row transition metals, adopting different geometries based on the central metal ion. researchgate.net For instance, with Copper(II), it forms a binuclear complex exhibiting a square-planar geometry. researchgate.net In contrast, Nickel(II) and Zinc(II) complexes have been reported to adopt a tetrahedral geometry. researchgate.net The Cobalt(II) complex, however, assumes an octahedral geometry, which includes water molecules occupying the axial positions. researchgate.net

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal center. Infrared (IR) spectroscopy provides direct evidence of the M-O bond formation. The spectrum of a complex, when compared to that of the free ligand, shows the disappearance of the broad band corresponding to the hydroxyl (-OH) group, which confirms its deprotonation upon complexation. researchgate.net Concurrently, new absorption bands appear in the lower frequency region (typically 442–523 cm⁻¹), which are attributed to the stretching vibrations of the metal-oxygen (M-O) bonds. researchgate.net Further structural elucidation is achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. researchgate.net

The table below summarizes the characteristics of some synthesized transition metal complexes with the pyranone ligand.

Metal IonProposed GeometryKey Characterization Findings
Copper (Cu(II)) Binuclear, Square-planarThe ligand acts as a bidentate chelating agent. researchgate.net
Cobalt (Co(II)) OctahedralWater molecules are present in the axial positions of the complex. researchgate.net
Nickel (Ni(II)) TetrahedralCharacterized by elemental analysis, IR, and NMR spectroscopy. researchgate.net
Zinc (Zn(II)) TetrahedralShows non-electrolytic nature in conductivity measurements. researchgate.net

The following table highlights key infrared spectral data used to confirm complex formation.

Spectral FeatureWavenumber (cm⁻¹)Interpretation
ν(O-H) of free ligand Present in ligand spectrumDisappears in the spectra of the complexes, indicating deprotonation. researchgate.net
ν(M-O) 442–523Appearance of new bands confirms the formation of metal-oxygen bonds. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of individual atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various types of protons and their neighboring atoms within a molecule. For 3-Benzoyl-6-phenyl-pyran-2,4-dione, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the phenyl and benzoyl groups, as well as the single proton on the pyran ring. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic feature for protons attached to a benzene (B151609) ring. researchgate.netnih.govresearchgate.net The integration of these signals confirms the number of protons in each environment.

A representative, though not exhaustive, compilation of ¹H NMR data for related structures is presented below. It is important to note that exact chemical shifts can vary based on solvent and experimental conditions.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.20 - 8.30Multiplet (m)-
Pyran Ring Proton5.00 - 6.00Singlet (s) or Doublet (d)-

This table provides a generalized range of chemical shifts based on typical values for similar structural motifs. Actual values for this compound may vary.

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. rsc.orgnih.govbldpharm.comresearchgate.net The spectrum displays distinct signals for each unique carbon atom, including those in the carbonyl groups, the aromatic rings, and the pyranone core. The chemical shifts of the carbonyl carbons are characteristically found in the most downfield region of the spectrum.

Below is a table summarizing the expected ¹³C NMR chemical shifts for the key carbon environments in the molecule.

Carbon Type Typical Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O)160 - 200
Aromatic Carbons110 - 140
Pyran Ring Carbons90 - 170

This table provides a generalized range of chemical shifts based on typical values for similar structural motifs. Actual values for this compound may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect (NOE) spectroscopy are employed. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would confirm the connectivity within the phenyl and benzoyl rings by showing correlations between adjacent aromatic protons.

NOE (Nuclear Overhauser Effect): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOE data can be crucial in determining the relative orientation of the phenyl and benzoyl substituents with respect to the pyranone ring.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers a definitive view of the molecule's arrangement in the solid state. By diffracting X-rays through a single crystal of this compound, a precise three-dimensional model of the molecule can be generated.

Parameter Typical Value
Pyranone Ring ConformationNear-planar
Dihedral Angle (Pyranone - Phenyl)Varies
Dihedral Angle (Pyranone - Benzoyl)Varies

These values are generalized and the exact angles for this compound would be determined from its specific crystal structure.

The crystal packing of this compound is governed by a network of intermolecular interactions. nih.govbldpharm.comrsc.org While the molecule itself lacks traditional hydrogen bond donors, weak C-H···O hydrogen bonds may be present. More significantly, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a major role in the crystal lattice. mdpi.com These interactions, where the electron-rich π systems of the aromatic rings align, contribute to the stability of the crystalline structure. The specific distances and geometries of these interactions can be precisely measured from the crystallographic data.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization.

Molecular Weight Validation: The molecular formula for this compound is C₁₈H₁₂O₄. chemsynthesis.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement that validates this formula. The calculated monoisotopic mass of the compound is 292.07 g/mol , and experimental data typically show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this value.

Fragmentation Analysis: Under electron impact (EI) mass spectrometry, the molecular ion of this compound undergoes characteristic fragmentation. The analysis of related pyranone structures suggests that a primary and significant fragmentation pathway is the loss of a carbon monoxide (CO) molecule. researchgate.net

Key expected fragmentation steps include:

Initial Loss of CO: The pyran-2,4-dione ring is susceptible to fragmentation, often initiating with the elimination of a stable CO molecule (28 Da).

Benzoyl Group Fragmentation: The benzoyl moiety can lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is a common and stable fragment. Further fragmentation can produce a phenyl cation ([C₆H₅]⁺) at m/z 77 through the loss of another CO group.

Phenyl Group Fragmentation: The phenyl group attached at the 6-position can also be observed as a phenyl cation ([C₆H₅]⁺) at m/z 77.

The resulting mass spectrum is a unique fingerprint of the molecule, with the molecular ion peak confirming its identity and the fragment ions supporting the proposed structure.

Table 1: Key Mass Spectrometry Data for this compound

Analysis Type Parameter Value Reference
Molecular Formula---C₁₈H₁₂O₄ chemsynthesis.com
Molecular Weight(Calculated)292.29 g/mol chemsynthesis.com
Expected [M+H]⁺(ESI-MS)m/z 293.08
Common Fragment IonBenzoyl Cationm/z 105
Common Fragment IonPhenyl Cationm/z 77 researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The structure contains several distinct functional groups:

Carbonyl (C=O) Groups: The molecule possesses three carbonyl groups: two within the pyran-2,4-dione ring and one in the benzoyl substituent. These typically produce strong and sharp absorption bands in the region of 1670-1780 cm⁻¹. libretexts.org In similar pyran-dione structures, distinct C=O stretching bands are often observed around 1690 cm⁻¹ and 1720 cm⁻¹. nih.govmdpi.com

Aromatic (C=C) Groups: The presence of two phenyl rings (the benzoyl group and the 6-phenyl substituent) gives rise to characteristic C=C stretching vibrations within the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ region. mdpi.com

Aromatic C-H Stretching: The C-H bonds on the phenyl rings show stretching vibrations at wavenumbers just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. mdpi.com

C-O Ether Bond: The C-O-C ether linkage within the pyran ring results in a stretching vibration that can be observed in the fingerprint region, typically between 1040 and 1300 cm⁻¹. mdpi.com

Table 2: Predicted Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference
Carbonyl (Ketone & Dione)C=O Stretch1690 - 1750 (strong, multiple bands) libretexts.orgnih.govmdpi.com
Aromatic RingC=C Stretch1450 - 1600 (medium) mdpi.com
Aromatic C-HC-H Stretch3000 - 3100 (weak to medium) mdpi.com
EtherC-O-C Stretch1040 - 1300 (medium) mdpi.com

The specific positions and intensities of these bands provide a detailed and confirmatory spectroscopic signature for the compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. This data is then used to derive the empirical formula of the compound, which can be compared to the theoretical composition based on the proposed molecular formula.

For this compound, the molecular formula is C₁₈H₁₂O₄. The theoretical elemental composition can be calculated from its molecular weight (292.29 g/mol ). chemsynthesis.com

Theoretical Composition:

Carbon (C): (18 × 12.011 / 292.29) × 100% = 73.97%

Hydrogen (H): (12 × 1.008 / 292.29) × 100% = 4.14%

Oxygen (O): (4 × 15.999 / 292.29) × 100% = 21.89%

Experimental results from elemental analysis of a pure sample of the compound are expected to align closely with these calculated values, typically within a margin of ±0.4%. Such a correspondence provides strong evidence for the assigned molecular formula, complementing the data obtained from mass spectrometry and spectroscopy. mdpi.com

Table 3: Elemental Composition of this compound

Element Symbol Theoretical Mass Percentage (%) Reference
CarbonC73.97
HydrogenH4.14
OxygenO21.89

Computational and Theoretical Investigations of 3 Benzoyl 6 Phenyl Pyran 2,4 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules. By calculating the electron density, DFT can provide accurate descriptions of the electronic structure and related properties of compounds like 3-Benzoyl-6-phenyl-pyran-2,4-dione.

Prediction of Electronic Properties and Molecular Orbitals

While specific DFT studies on this compound are not extensively available in the reviewed literature, research on analogous pyran-2,4-dione derivatives demonstrates the utility of this approach. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine the geometries of these molecules and to analyze their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and distribution of these orbitals are crucial in understanding the electronic transitions and reactivity of the molecule. For instance, in related pyran-2,4-dione systems, the HOMO and LUMO are typically distributed across the π-system of the molecule, indicating that the lowest energy electronic transitions are of a π-π* character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Computational Elucidation of ¹H and ¹³C NMR Spectra

The prediction of nuclear magnetic resonance (NMR) spectra through computational methods is a powerful technique for structure verification and analysis. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.

For pyran-2,4-dione derivatives, theoretical calculations of NMR spectra have been shown to be in good agreement with experimental data. This computational approach allows for the unambiguous assignment of signals in complex spectra, which can be challenging to interpret solely through experimental means. Although specific computational NMR data for this compound is not detailed in the available literature, the established methodologies in related compounds provide a clear framework for how such an analysis would be conducted.

Molecular Dynamics and Simulation Studies

Based on the reviewed scientific literature, no specific molecular dynamics or simulation studies have been reported for this compound. Such studies would be valuable for understanding the conformational dynamics and interactions of the molecule in different environments over time.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and analysis of close contacts between neighboring molecules.

While a Hirshfeld surface analysis specifically for this compound has not been reported, studies on similar pyran-2,4-dione derivatives provide significant insights into the types of interactions that are likely to govern its crystal packing. For example, in the crystal structure of (S,E)-3-[4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b] nih.govdoaj.orgdiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione, Hirshfeld analysis reveals that the most significant contributions to the crystal packing are from H···H, H···O/O···H, and H···C/C···H interactions, indicating that van der Waals forces are the dominant interactions. nih.gov

The analysis of a related compound, 3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione, also highlights the prevalence of these interactions. nih.gov The percentage contributions of various intermolecular contacts for this analogue are detailed in the table below.

Interaction TypeContribution (%)
H···H51.1
H···C/C···H25.3
H···O/O···H20.3

These findings suggest that hydrogen bonding and van der Waals interactions are the primary forces directing the supramolecular assembly in the solid state of pyran-2,4-dione derivatives. nih.gov

Quantum Chemical Characterization of Reaction Intermediates and Transition States

There are no specific quantum chemical studies on the reaction intermediates and transition states of this compound available in the reviewed literature. Such investigations would be instrumental in understanding the mechanisms of reactions involving this compound.

Theoretical Studies of Anion Binding Properties

Theoretical studies focusing on the anion binding properties of this compound have not been reported in the available scientific literature. These studies would be beneficial for exploring the potential of this molecule in sensor applications or as a receptor in supramolecular chemistry.

Advanced Derivatization Strategies and Analogue Synthesis

Creation of Bis-Pyran-2,4-dione Derivatives

A significant strategy in the derivatization of pyran-2,4-diones involves the synthesis of C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives. These larger molecules are constructed by linking two pyran-2,4-dione units, a process that has been successfully achieved using diamines as linking agents.

The key starting material for this synthesis is often the tautomeric enol form of the pyran-2,4-dione. For 3-benzoyl-6-phenyl-pyran-2,4-dione, this would be (E)-3-(hydroxy(phenyl)methylene)-6-phenyl-2H-pyran-2,4(3H)-dione. The reaction of this enol with a diamine, such as 1,6-diaminohexane, in a suitable solvent like methanol (B129727) under reflux, yields the corresponding bis(β-enamino-pyran-2,4-dione). researchgate.netmdpi.com The resulting C2-symmetrical molecule features a hexylene spacer connecting the two pyran-2,4-dione moieties. researchgate.net

The formation of these bis-derivatives is a testament to the reactivity of the dione (B5365651) system. The reaction proceeds through the condensation of the amine groups with the enol, forming stable enaminone linkages. These bis-pyran-2,4-dione derivatives have been characterized using various analytical techniques, including X-ray crystallography, which confirms their unique structural features. researchgate.netmdpi.com

Synthesis of Modified Pyran-2,4-dione Scaffolds with Diverse Substituents

The core structure of this compound allows for extensive modification to generate a library of analogues with diverse substituents. These modifications can be targeted at various positions of the pyran-2,4-dione scaffold, leading to compounds with potentially altered chemical and physical properties.

Research has demonstrated the synthesis of various pyran-based scaffolds, including chromenes, flavones, and xanthenes, which are all derivatives of the fundamental pyran ring. beilstein-journals.org While specific examples starting directly from this compound are not extensively detailed in readily available literature, the general synthetic strategies for pyran derivatives are well-established. These often involve multi-component reactions where the pyran ring is constructed from simpler acyclic precursors. researchgate.net

For instance, the synthesis of 6-substituted-4-aryl-3-(4-methanesulfonylphenyl)pyran-2-ones highlights the feasibility of introducing a variety of alkyl, alkoxy, or alkylthio groups at the C-6 position of the pyran-2-one ring. nih.gov This suggests that the 6-phenyl group in the target compound could potentially be replaced or further functionalized to create a range of new derivatives.

The following table provides examples of substituted pyran-2-one derivatives, illustrating the diversity of substituents that can be incorporated into the pyran scaffold.

Derivative NameSubstituent at C-6Substituent at C-4Substituent at C-3Reference
6-Ethylthio-4-phenylpyran-2-oneEthylthioPhenyl4-Methanesulfonylphenyl nih.gov
6-Ethoxy-4-phenylpyran-2-oneEthoxyPhenyl4-Methanesulfonylphenyl nih.gov
6-Methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileMethylAryl(Fused Pyrazole) researchgate.net

Exploration of Pyran-2,4-diones as Versatile Building Blocks for Complex Molecules

The pyran-2,4-dione framework is a valuable synthon, or building block, for the construction of more complex molecular architectures. mdpi.com Its multiple reactive sites, including the electrophilic carbonyl carbons and the nucleophilic C-5 position, allow it to participate in a variety of synthetic transformations. researchgate.net

One notable application is in cascade reactions, where a series of intramolecular reactions occur in a single pot to rapidly build molecular complexity. For example, a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one has been used in a multicomponent reaction with phenylglyoxal (B86788) hydrate (B1144303) and 1,3-dimethylbarbituric acid to synthesize a complex spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivative. mdpi.com This reaction proceeds through bromination followed by an intramolecular O-nucleophilic attack to form the spirocyclic system. mdpi.com

Furthermore, pyran-2,4-diones can undergo reactions with various nucleophiles, leading to either ring-opening or the formation of new fused ring systems. The reaction of 2H-pyran-2-ones with carbon, nitrogen, oxygen, and sulfur-based nucleophiles can generate a vast diversity of molecular structures. nih.gov

Reactions with Bifunctional Nucleophiles to Form Fused Heterocycles

A particularly fruitful area of research has been the reaction of pyran-2,4-diones with bifunctional nucleophiles to construct fused heterocyclic systems. These reactions leverage the electrophilic nature of the pyran-2,4-dione ring to create new rings fused to the original scaffold.

Reaction with Hydrazines:

The reaction of 3-acyl-pyran-2,4-diones with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazole-containing heterocycles. For instance, the reaction of 4-hydroxy-6-methyl-3-acyl-2-pyrones with phenylhydrazine (B124118) leads to the formation of a new pyrazole (B372694) series. researchgate.net In a related transformation, the reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, a compound with a similar diketone system, with anhydrous hydrazine results in the formation of a 7-hydrazino-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine. researchgate.net This suggests that this compound would likely react with hydrazine to form fused pyrazolo[3,4-d]pyridazine derivatives.

The general pathway for the formation of pyrazolo[3,4-b]pyridines involves the condensation of a 1,3-dicarbonyl compound with a 5-aminopyrazole. mdpi.commdpi.com Given that the this compound contains a 1,3-dicarbonyl moiety, it is a prime candidate for such cyclization reactions.

Reaction with o-Phenylenediamine (B120857):

The condensation of o-phenylenediamine with 1,3-dicarbonyl compounds is a classic and widely used method for the synthesis of 1,5-benzodiazepines, a class of seven-membered heterocyclic compounds. nih.govrsc.orgresearchgate.net The reaction of 4-hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one with ortho-phenylenediamines has been shown to yield 1,5-benzodiazepines. researchgate.net This reaction proceeds via the condensation of the two amino groups of o-phenylenediamine with the dicarbonyl system of the pyran-2,4-dione, followed by cyclization to form the seven-membered ring. Given the structural similarities, it is highly probable that this compound would react with o-phenylenediamine to afford the corresponding 1,5-benzodiazepine derivative.

The following table summarizes the expected fused heterocyclic products from the reaction of this compound with bifunctional nucleophiles.

Bifunctional NucleophileExpected Fused HeterocycleReference (Analogous Reactions)
HydrazinePyrazolo[3,4-d]pyridazine researchgate.net
5-AminopyrazolePyrazolo[3,4-b]pyridine mdpi.commdpi.com
o-Phenylenediamine1,5-Benzodiazepine nih.govrsc.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-Benzoyl-6-phenyl-pyran-2,4-dione?

The compound can be synthesized via a condensation reaction between benzaldehyde and ethyl acetoacetate under basic conditions (e.g., potassium carbonate) in ethanol, heated under nitrogen. Purification typically involves flash chromatography after acid workup . Modifications to the protocol, such as solvent selection (e.g., THF or DMF) or alternative catalysts (e.g., Lewis acids), may improve yields.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the aromatic and carbonyl groups.
  • IR spectroscopy : Identification of C=O stretches (~1700 cm1^{-1}) and aromatic C-H bonds.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC-UV/Vis : Purity assessment and detection of byproducts (e.g., unreacted precursors) .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive molecules, particularly in antimicrobial and anticancer studies. Its α,β-unsaturated diketone moiety enables Michael addition reactions, making it a scaffold for functionalization .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2k^k factorial design can systematically test variables (e.g., temperature, catalyst concentration, solvent polarity). For example:

  • Factors : Temperature (70°C vs. 100°C), solvent (ethanol vs. DMF), catalyst loading (1 eq vs. 2 eq).
  • Response variables : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies significant factors, enabling efficient optimization .

Q. How to resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in:

  • Purity : Impurities (e.g., unreacted benzaldehyde) can skew bioassay results. Validate purity via HPLC .
  • Assay conditions : Cell line variability, incubation time, or solvent (DMSO vs. aqueous buffers). Standardize protocols across studies.
  • Structural analogs : Confirm the compound’s identity using X-ray crystallography or 2D NMR to rule out isomerization .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Continuous-flow reactors : Improve heat/mass transfer for exothermic reactions.
  • Catalyst immobilization : Enhances reusability and reduces waste.
  • In-line analytics : Real-time monitoring (e.g., FTIR) ensures consistent product quality .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic sites : Localize electron-deficient regions (e.g., carbonyl carbons) for nucleophilic attack.
  • Transition states : Simulate reaction pathways (e.g., Diels-Alder cycloadditions). Validate predictions with experimental kinetics (e.g., rate constant measurements) .

Methodological Notes

  • Data Validation : Cross-reference spectral data with databases (e.g., PubChem) to ensure reproducibility .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations to avoid misinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.